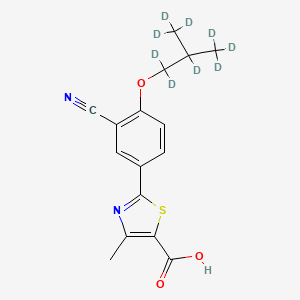

Febuxostat D9

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSJTQLCZDPROO-KIROAFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678704 | |

| Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-50-0 | |

| Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Febuxostat D9 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat D9 is the deuterium-labeled analogue of Febuxostat, a potent and selective inhibitor of xanthine oxidase. In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of drug compounds in biological matrices. This technical guide provides an in-depth overview of this compound, its primary application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and detailed experimental methodologies.

This compound is structurally identical to Febuxostat, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the isobutoxy side chain. This isotopic substitution results in a higher mass-to-charge ratio (m/z) without significantly altering its chemical and physical properties, such as polarity and chromatographic retention time. Consequently, this compound co-elutes with the unlabeled Febuxostat and exhibits similar ionization efficiency in the mass spectrometer, making it an ideal internal standard to compensate for variations during sample preparation and analysis.[1]

Physicochemical and Analytical Properties of this compound

The fundamental properties of this compound are summarized in the table below. This information is critical for method development and data interpretation in analytical studies.

| Property | Value |

| Chemical Formula | C₁₆H₇D₉N₂O₃S |

| Molecular Weight | Approximately 325.4 g/mol |

| CAS Number | 1246819-50-0 |

| Appearance | White to Off-White Solid |

| Primary Research Use | Internal Standard for Febuxostat quantification |

| Typical Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

Primary Use in Research: Internal Standard in LC-MS/MS

The predominant application of this compound is as an internal standard for the quantitative analysis of Febuxostat in biological samples, most commonly human plasma.[1] In pharmacokinetic studies, researchers need to accurately measure the concentration of a drug in a patient's bloodstream over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring the reliability of the results.[1] Matrix effects, caused by other components in the biological sample, can enhance or suppress the ionization of the analyte (Febuxostat), leading to inaccurate measurements. Since this compound behaves nearly identically to Febuxostat throughout the analytical process, any such variations will affect both compounds proportionally. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized.

Experimental Protocol: Quantification of Febuxostat in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative experimental protocol synthesized from various validated methods for the quantification of Febuxostat in human plasma.[1][2][3]

Materials and Reagents

-

Febuxostat analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile and methanol

-

Ammonium formate

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Deionized water

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Febuxostat and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Febuxostat stock solution with a mixture of acetonitrile and water to create working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) for spiking into plasma samples.

-

Calibration Curve and QC Samples: Spike known concentrations of Febuxostat working standard solutions into blank human plasma to prepare a calibration curve (typically ranging from 1 ng/mL to 8000 ng/mL) and at least three levels of QC samples (low, medium, and high concentrations).[1][2]

Sample Preparation (Protein Precipitation Method)

Protein precipitation is a common and straightforward method for extracting Febuxostat from plasma.[1]

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown study sample), add a fixed volume (e.g., 20 µL) of the this compound internal standard working solution.

-

Vortex the sample for 30 seconds.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

| Parameter | Typical Value |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Isocratic or gradient elution (e.g., 80% B) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Febuxostat) | m/z 317.1 → 261.1[2][3] |

| MRM Transition (this compound) | m/z 326.1 → 262.0[1] |

Data Analysis

-

Integrate the peak areas for both Febuxostat and this compound for each sample.

-

Calculate the peak area ratio (Febuxostat peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Febuxostat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the quantification of Febuxostat using this compound as an internal standard.

Caption: Experimental workflow for Febuxostat quantification.

Conclusion

This compound serves as an essential tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the accuracy, precision, and reliability of bioanalytical data, which is fundamental for the successful development and regulatory approval of new pharmaceutical products. The detailed protocol and workflow provided in this guide offer a comprehensive resource for scientists and professionals involved in the quantitative analysis of Febuxostat.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Febuxostat D9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat D9 is the deuterated analog of Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase. It serves as an invaluable internal standard for the sensitive and accurate quantification of Febuxostat in biological matrices during pharmacokinetic and bioequivalence studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a discussion of its synthesis and mechanism of action.

Chemical Structure and Identification

This compound is structurally identical to Febuxostat, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the isobutoxy side chain. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the non-labeled drug in mass spectrometry-based assays, without altering its chemical reactivity.

Chemical Name: 2-[3-cyano-4-[2-(methyl-d3)propoxy-1,1,2,3,3,3-d6]phenyl]-4-methyl-5-thiazolecarboxylic acid

Synonyms: Febuxostat-d9, [2H9]-Febuxostat, 2-(3-Cyano-4-isobutyloxyphenyl-d9)-4-methyl-5-thiazolecarboxylic Acid

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 1246819-50-0 |

| Molecular Formula | C₁₆H₇D₉N₂O₃S |

| Molecular Weight | 325.43 g/mol |

| IUPAC Name | 2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of this compound are largely comparable to those of Febuxostat. The introduction of deuterium atoms has a minimal effect on these characteristics but is critical for its function as an internal standard.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | >201°C (decomposes) | Predicted |

| Solubility | DMSO: ≥ 1 mg/mL | Commercial Supplier Data |

| XLogP3 | 3.9 | Computed by PubChem |

| Polar Surface Area | 111 Ų | Computed by PubChem |

| pKa | Not available |

The primary application of this compound is in pharmacokinetic studies of Febuxostat. As an internal standard, it co-elutes with Febuxostat and experiences similar ionization and matrix effects, allowing for precise quantification.

Table 3: Pharmacokinetic Parameters of Febuxostat (for which D9 is an internal standard)

| Parameter | Value | Species |

| IC₅₀ (Xanthine Oxidase) | 1.4 nM (bovine milk), 1.8 nM (mouse liver), 2.2 nM (rat liver) | Various |

| Ki (Xanthine Oxidase) | 0.6 nM | In vitro |

| ED₅₀ (serum urate reduction) | 1.5 mg/kg | Rat (potassium oxonate model) |

Mechanism of Action: Xanthine Oxidase Inhibition

Febuxostat, and by extension this compound, exerts its therapeutic effect by potently and selectively inhibiting xanthine oxidase. This enzyme plays a crucial role in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid in the body, thereby lowering serum uric acid levels. This mechanism is central to the treatment of hyperuricemia and gout.

Experimental Protocols

Synthesis of this compound (Generalized)

The key step involves the alkylation of a precursor molecule, 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester, with deuterated isobutyl bromide in the presence of a base like potassium carbonate. The final step is the hydrolysis of the ethyl ester to the carboxylic acid, yielding this compound.

Febuxostat D9: A Technical Guide to Purity, Analysis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Febuxostat D9, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document details its certificate of analysis, purity specifications, and the analytical methodologies used for its characterization. Furthermore, it elucidates the mechanism of action of Febuxostat through a detailed signaling pathway diagram. The information is tailored for researchers, scientists, and professionals involved in drug development and analysis.

Certificate of Analysis and Purity Specifications

This compound is primarily used as an internal standard in pharmacokinetic and bioequivalence studies for the quantification of Febuxostat by mass spectrometry.[1][2] Its synthesis and quality control are critical to ensure the accuracy and reliability of such analytical methods. The following tables summarize the key specifications and data typically found in a Certificate of Analysis for this compound.

Table 1: General Specifications for this compound

| Parameter | Specification | Source |

| Chemical Name | 2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | [3] |

| Synonyms | 2-[3-Cyano-4-(2-methylpropoxy-d9)phenyl]-4-methyl-5-thiazolecarboxylic Acid; TEI 6720-d9; TMX 67-d9 | [4][5] |

| CAS Number | 1246819-50-0 | [1][3][4][6] |

| Molecular Formula | C₁₆H₇D₉N₂O₃S | [1][3][4] |

| Molecular Weight | 325.43 g/mol | [3][4][7] |

| Appearance | White solid | [4] |

| Storage | Store at refrigerator (2-8°C) for long-term storage | [7] |

Table 2: Purity and Isotopic Enrichment Specifications

| Test | Specification | Source |

| Purity (by HPLC) | ≥98.5% | [4] |

| Purity (by HPLC) | Not less than 90% | [7] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) | [1] |

| Deuterium Enrichment | 99% atom D | [4] |

Experimental Protocols

The determination of purity and identity of this compound, as well as its use as an internal standard, relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from its non-deuterated counterpart and any potential impurities.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reverse-phase C8 or C18 column (e.g., Symmetry YMC ODS C8, 150 x 4.6 mm, 3.0 µm; Kromosil C18; Inertsil C18)[8][9][10]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)[8]

-

Methanol (HPLC grade)[10]

-

Water (HPLC grade or Milli-Q)[8]

-

Phosphate buffer (e.g., Potassium dihydrogen phosphate)[8]

-

Ammonium acetate buffer[11]

-

Formic acid or Orthophosphoric acid for pH adjustment[8][12]

Chromatographic Conditions (General Example):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 40:60 (v/v).[8]

-

Flow Rate: 1.0 mL/min[8]

-

Column Temperature: Ambient or controlled at 40 °C[13]

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the this compound standard in the mobile phase or a suitable solvent mixture to create a stock solution (e.g., 1000 µg/mL).[8]

-

Perform serial dilutions of the stock solution to prepare working standards of desired concentrations.[8]

-

Filter the solutions through a 0.45 µm syringe filter before injection.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is commonly used in pharmacokinetic studies where this compound serves as an internal standard for the quantification of Febuxostat in biological matrices like human plasma.

Instrumentation:

-

LC-MS/MS system (e.g., API-4000 triple quadrupole mass spectrometer)[12]

-

C18 analytical column (e.g., Hypersil Gold-C18, 2.1 mm × 100 mm, 1.9 µm; Ascentis Express C18, 50x4.6 mm, 3.5 μ)[14][15]

Reagents:

Chromatographic and Mass Spectrometric Conditions (Example):

-

Mobile Phase: A mixture of 5mM ammonium formate and acetonitrile (e.g., 20:80, v/v).[12]

-

Flow Rate: 0.8 mL/min[15]

-

Ionization Mode: Positive ion electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)[14]

-

MRM Transitions:

Sample Preparation (from human plasma):

-

To an aliquot of plasma (e.g., 250 µL), add a known amount of this compound internal standard solution.[12]

-

Add 0.1% formic acid and vortex.[12]

-

Precipitate proteins by adding acetonitrile, vortexing, and centrifuging.[12]

-

Evaporate the supernatant to dryness under a stream of nitrogen.[12]

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[12]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a this compound sample using HPLC.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Febuxostat-d9 | CAS 1246819-50-0 | LGC Standards [lgcstandards.com]

- 4. esschemco.com [esschemco.com]

- 5. This compound | CAS#:1246819-50-0 | Chemsrc [chemsrc.com]

- 6. Febuxostat-d9 | CAS 1246819-50-0 | LGC Standards [lgcstandards.com]

- 7. clearsynth.com [clearsynth.com]

- 8. ijrpc.com [ijrpc.com]

- 9. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Determination of febuxostat in human plasma by high performance liquid chromatography (HPLC) with fluorescence-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to Febuxostat D9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of Febuxostat D9, a deuterated stable isotope-labeled internal standard, in the quantitative bioanalysis of the gout medication febuxostat. This guide provides a comprehensive overview of its mechanism of action as an internal standard, detailed experimental protocols for its application, and a summary of its performance in analytical assays.

Introduction: The Imperative for Precision in Bioanalysis

In pharmaceutical development and clinical research, the accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for its high sensitivity and selectivity.[1][2] However, the analytical process is susceptible to variability from multiple sources, including sample preparation, matrix effects, and instrument response fluctuations.[1][2][3] To ensure the reliability and accuracy of quantitative data, an internal standard (IS) is indispensable.[3][4]

A suitable internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[5] Stable isotope-labeled (SIL) internal standards, where hydrogen atoms are replaced with deuterium, are considered the superior choice for LC-MS-based bioanalysis.[1][2][3][4] this compound, a deuterated analog of febuxostat, serves this role exceptionally well.

Mechanism of Action: Why this compound is an Ideal Internal Standard

The fundamental role of an internal standard is to compensate for variations during the analytical workflow.[4][6] A known, fixed concentration of the IS is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the earliest stage of sample preparation.[7] The quantification of the analyte is then based on the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte.

This compound is an ideal internal standard for febuxostat quantification due to the following reasons:

-

Near-Identical Physicochemical Properties: As a deuterated version of febuxostat, this compound exhibits nearly identical properties, including extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[5] This ensures that any loss of analyte during sample processing or any fluctuation in instrument response will affect both the analyte and the internal standard to the same extent.

-

Co-elution with Analyte: this compound co-elutes with febuxostat under typical chromatographic conditions.[5] This is a critical characteristic as it ensures that both compounds experience the same matrix effects at the same time, thereby providing accurate correction.

-

Mass-to-Charge (m/z) Differentiation: The incorporation of nine deuterium atoms results in a mass shift that allows the mass spectrometer to easily distinguish between febuxostat and this compound.[5][8] This mass difference is sufficient to prevent isotopic crosstalk, where the signal from the analyte interferes with the signal from the internal standard.

The following diagram illustrates the principle of using an internal standard to correct for analytical variability.

Caption: Role of an Internal Standard in Correcting Variability.

Febuxostat's Primary Mechanism of Action: Xanthine Oxidase Inhibition

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[9][10][11] This enzyme plays a crucial role in the purine metabolism pathway, catalyzing the final two steps: the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[9][12][13][14] By blocking the active site of xanthine oxidase, febuxostat effectively reduces the production of uric acid, thereby lowering its concentration in the blood.[9][10][12][14] This is the primary mechanism through which it exerts its therapeutic effect in the management of hyperuricemia and gout.[10][12][14]

The following diagram illustrates the inhibition of the uric acid production pathway by febuxostat.

Caption: Febuxostat's Inhibition of Xanthine Oxidase.

Quantitative Data Summary

Multiple studies have validated LC-MS/MS methods for the quantification of febuxostat in human plasma using a deuterated internal standard (Febuxostat D7 or D9). The performance of these methods is summarized in the table below.

| Parameter | Study 1[15] | Study 2[16] | Study 3[17] | Study 4[8] |

| Internal Standard | Febuxostat-d7 | Febuxostat-d7 | Febuxostat-d9 | Febuxostat-d9 |

| Linearity Range (ng/mL) | 1 - 6000 | 1 - 8000 | 15 - 8000 | N/A |

| LLOQ (ng/mL) | 1 | 1 | 15 | N/A |

| Intra-day Precision (%RSD) | 1.29 - 9.19 | 2.64 - 3.88 | N/A | N/A |

| Inter-day Precision (%RSD) | 2.85 - 7.69 | 2.76 - 8.44 | N/A | N/A |

| Accuracy (%) | N/A | 97.33 - 103.19 | N/A | N/A |

| Precursor Ion (m/z) | 317.1 | 317.1 | N/A | 315.3 |

| Product Ion (m/z) | 261.1 | 261.1 | N/A | 271.3 |

| IS Precursor Ion (m/z) | 324.2 | 324.2 | N/A | 324.3 |

| IS Product Ion (m/z) | 262.1 | 262.1 | N/A | 280.3 |

N/A: Not available in the cited abstract.

Experimental Protocol: Quantification of Febuxostat in Human Plasma

This section provides a generalized, detailed methodology for the quantification of febuxostat in human plasma using this compound as an internal standard, based on common practices described in the literature.[8][15][16][17]

5.1. Materials and Reagents

-

Febuxostat reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

5.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of febuxostat and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the febuxostat stock solution with a methanol/water mixture to create working solutions for calibration standards and quality controls. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).

5.3. Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Spiking IS: Add a small volume (e.g., 10 µL) of the this compound working solution to each tube.

-

Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Injection: Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

5.4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., Hypersil Gold-C18, 2.1 mm × 100 mm, 1.9 µm).[8]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or 5mM ammonium formate) and an organic component (e.g., acetonitrile).[8][15][17]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[15][17]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor the precursor to product ion transitions for febuxostat (e.g., m/z 315.3 → 271.3) and this compound (e.g., m/z 324.3 → 280.3).[8]

The following diagram outlines the experimental workflow.

Caption: Experimental Workflow for Febuxostat Quantification.

Conclusion

This compound serves as the gold standard internal standard for the bioanalysis of febuxostat. Its near-identical physicochemical properties ensure that it effectively tracks and corrects for variability throughout the analytical process, from sample extraction to mass spectrometric detection. The use of this compound in validated LC-MS/MS methods provides the accuracy, precision, and robustness required for regulatory submissions and critical decision-making in drug development. This guide has provided the foundational knowledge, quantitative data, and a detailed experimental framework for the successful implementation of this compound in a research or clinical setting.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Febuxostat - Wikipedia [en.wikipedia.org]

- 10. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. youtube.com [youtube.com]

- 13. Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Febuxostat? [synapse.patsnap.com]

- 15. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sphinxsai.com [sphinxsai.com]

A Technical Guide to Febuxostat D9: Commercial Availability and Application in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Febuxostat D9, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. It details the commercial suppliers, availability, and key quantitative data of this stable isotope-labeled internal standard. Furthermore, this guide outlines a detailed experimental protocol for the quantification of Febuxostat in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. The mechanism of action of Febuxostat and a typical experimental workflow for a pharmacokinetic study are also visually represented.

Commercial Suppliers and Availability of this compound

This compound is readily available from several commercial suppliers catering to the research and pharmaceutical industries. The table below summarizes the offerings from various vendors, providing key quantitative data for easy comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| GlpBio | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.43 | - | Deuterium labeled Febuxostat.[1] |

| Cayman Chemical | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.4 | ≥99% deuterated forms (d₁-d₉) | Intended for use as an internal standard for the quantification of febuxostat by GC- or LC-MS.[2] |

| ESS Chem Co. | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.43 | 98.5% HPLC; 99% atom D | In stock with Certificate of Analysis (CofA).[3] |

| Simson Pharma Limited | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | - | High quality | Accompanied by Certificate of Analysis.[4] |

| Pharmaffiliates | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.43 | - | Labeled Febuxostat.[5] |

| Santa Cruz Biotechnology | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.43 | - | For Research Use Only.[6] |

| Sussex Research Laboratories Inc. | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.43 | >95% Isotopic Enrichment | Shipping requirement: Ambient; Storage conditions: -20°C.[7] |

| Veeprho | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | - | - | Utilized as an internal standard in analytical and pharmacokinetic research.[8] |

| MedchemExpress | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.43 | - | Can be used as a tracer or an internal standard for quantitative analysis.[9] |

| PubChem | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.4 g/mol | - | Computed chemical and physical properties available.[10] |

Experimental Protocol: Quantification of Febuxostat in Human Plasma by LC-MS/MS

This protocol details a validated method for the determination of Febuxostat in human plasma using this compound as an internal standard (IS). The method utilizes protein precipitation for sample extraction followed by analysis with a triple quadrupole mass spectrometer.

1. Materials and Reagents:

-

Febuxostat reference standard (≥99% purity)

-

This compound internal standard (≥99% deuterated forms)

-

HPLC grade acetonitrile and methanol

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Human plasma (blank, drug-free)

-

Milli-Q or equivalent purified water

2. Instrumentation:

-

Liquid Chromatography system (e.g., Agilent, Waters)

-

Triple quadrupole mass spectrometer (e.g., API-4000)

-

Analytical column: Zorbax Eclipse XDB, C8, 100 mm x 4.6 mm, 3.5 µm[1] or equivalent C18 column.[4]

3. Preparation of Standard and Quality Control (QC) Solutions:

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Febuxostat and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and make up to the mark.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Febuxostat stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards. A typical concentration range is 15.0–8000 ng/mL.[4]

-

Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with the appropriate amount of Febuxostat working standard.

-

4. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to each tube (except for the blank matrix).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimize other mass spectrometer parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

6. Data Analysis and Validation:

-

Quantify the concentration of Febuxostat in the samples by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the CC standards using a weighted linear regression model.

-

The method should be validated according to regulatory guidelines (e.g., US FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[4]

Visualizations: Signaling Pathway and Experimental Workflow

To further aid in the understanding of Febuxostat's application, the following diagrams, generated using the DOT language, illustrate its mechanism of action and a typical experimental workflow.

Caption: Mechanism of action of Febuxostat as a xanthine oxidase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of febuxostat in human plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]

- 8. Development of a simple LC-MS/MS method for the determination of febuxostat in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | C16H16N2O3S | CID 49849690 - PubChem [pubchem.ncbi.nlm.nih.gov]

Key Differences Between Febuxostat and Febuxostat D9: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core differences between Febuxostat and its deuterated analog, Febuxostat D9. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of deuterium substitution in modifying the properties of active pharmaceutical ingredients (APIs).

Introduction to Febuxostat and the Role of Deuteration

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By blocking this pathway, Febuxostat effectively reduces the production of uric acid in the body and is therefore used for the management of hyperuricemia in patients with gout.[1][2][3]

Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug discovery to modify the pharmacokinetic profile of a drug.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, reduced formation of certain metabolites, and potentially an improved safety and efficacy profile.[4]

This compound is a deuterated version of Febuxostat where nine hydrogen atoms in the isobutoxy side chain have been replaced with deuterium. While primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of Febuxostat, its distinct properties due to deuteration provide a valuable case study for understanding the impact of isotopic substitution.[5][6][7]

Core Differences: A Comparative Analysis

The fundamental difference between Febuxostat and this compound lies in the isotopic composition of the isobutoxy side chain. This seemingly subtle change has significant implications for the molecule's physicochemical and metabolic properties.

Chemical Structure and Physicochemical Properties

The chemical structures of Febuxostat and this compound are identical except for the substitution of nine hydrogen atoms with deuterium in the isobutoxy group of this compound.

Table 1: Physicochemical Properties of Febuxostat and this compound

| Property | Febuxostat | This compound |

| Molecular Formula | C₁₆H₁₆N₂O₃S | C₁₆H₇D₉N₂O₃S |

| Molecular Weight | 316.38 g/mol | 325.43 g/mol [7][8] |

| Appearance | White crystalline powder | White solid[8] |

| Purity | Typically >98% | Typically >98% (with >99% isotopic purity)[7][8] |

The increase in molecular weight for this compound is a direct consequence of the nine deuterium atoms. This mass difference is the basis for its use as an internal standard in mass spectrometry-based analytical methods.

Metabolism and the Kinetic Isotope Effect

Febuxostat is extensively metabolized in the liver, primarily through two pathways:

-

Oxidation: Mediated by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C8, and CYP2C9.[1][9]

-

Glucuronidation: Conjugation reactions catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[1][9]

Pharmacokinetics

The pharmacokinetic parameters of Febuxostat are well-documented.[2][9][10][11][12]

Table 2: Pharmacokinetic Parameters of Febuxostat in Healthy Subjects

| Parameter | Value |

| Bioavailability | ~85%[10][11] |

| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.5 hours[9] |

| Apparent Oral Clearance (CL/F) | 10.5 ± 3.4 L/h[10][11] |

| Apparent Volume of Distribution (Vss/F) | 48 ± 23 L[10][11] |

| Terminal Half-life (t½) | ~5 - 8 hours[9] |

For this compound, while specific values from head-to-head studies are not available, it is anticipated that the terminal half-life would be longer, and the oral clearance would be lower than that of Febuxostat due to the kinetic isotope effect on its metabolism.

Pharmacodynamics

The pharmacodynamic effect of Febuxostat is a dose-dependent reduction in serum uric acid levels.[2] The inhibition of xanthine oxidase is the primary mechanism of action. As this compound retains the same core pharmacophore responsible for binding to xanthine oxidase, it is expected to exhibit a similar, if not identical, inhibitory potency (IC50) against the enzyme in in-vitro assays. However, a potentially longer half-life in vivo could lead to a more sustained reduction in uric acid levels over a dosing interval compared to Febuxostat at an equivalent molar dose.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the comparison of Febuxostat and this compound.

Quantification of Febuxostat and this compound in Plasma by LC-MS/MS

This method is crucial for pharmacokinetic studies and is a standard application where this compound is used as an internal standard.

Objective: To determine the concentration of Febuxostat in human plasma.

Materials:

-

Febuxostat and this compound reference standards

-

Human plasma

-

Acetonitrile (ACN)

-

Formic acid

-

Water, HPLC grade

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Analytical column (e.g., C18)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from endogenous plasma components (e.g., start with 95% A, ramp to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Febuxostat: e.g., m/z 317.1 -> 261.1[13]

-

This compound: e.g., m/z 326.2 -> 261.1 (adjust based on specific deuteration pattern)

-

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Febuxostat to this compound against the concentration of Febuxostat standards.

-

Determine the concentration of Febuxostat in the unknown samples from the calibration curve.

-

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Febuxostat and this compound in human liver microsomes.

Materials:

-

Febuxostat and this compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Febuxostat or this compound (e.g., 1 µM final concentration) and the NADPH regenerating system.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Sample Quenching and Processing:

-

Immediately add the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not metabolized by the same enzymes).

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound (Febuxostat or this compound).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Compare the half-lives of Febuxostat and this compound to assess the impact of deuteration on metabolic stability.

-

Xanthine Oxidase Inhibition Assay

Objective: To determine and compare the inhibitory potency (IC50) of Febuxostat and this compound against xanthine oxidase.

Materials:

-

Febuxostat and this compound

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Assay Preparation:

-

Prepare a series of dilutions of Febuxostat and this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of xanthine in phosphate buffer.

-

Prepare a solution of xanthine oxidase in phosphate buffer.

-

-

Inhibition Assay:

-

In a 96-well plate, add phosphate buffer, the inhibitor solution (Febuxostat or this compound at various concentrations), and the xanthine oxidase solution.

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the xanthine solution.

-

Immediately measure the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of uric acid formation) for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to a control without inhibitor) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for both Febuxostat and this compound.

-

Signaling Pathways and Experimental Workflows

Purine Metabolism and Febuxostat's Mechanism of Action

The following diagram illustrates the purine metabolism pathway and the point of intervention for Febuxostat.

Caption: Purine metabolism pathway and the inhibitory action of Febuxostat.

Febuxostat Metabolism

This diagram shows the primary metabolic pathways of Febuxostat.

Caption: Primary metabolic pathways of Febuxostat.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the typical workflow for a pharmacokinetic study of Febuxostat using this compound as an internal standard.

Caption: Workflow for pharmacokinetic analysis of Febuxostat.

Conclusion

This compound serves as a critical tool in the bioanalysis of Febuxostat, enabling accurate and precise quantification in complex biological matrices. The key difference between the two molecules, the isotopic substitution of hydrogen with deuterium, leads to a significant mass difference that is exploited in mass spectrometry. While direct comparative clinical data on the therapeutic effects of this compound is not available, the principles of the kinetic isotope effect suggest that it would likely exhibit a slower rate of metabolism, a longer half-life, and potentially a more sustained pharmacodynamic effect compared to its non-deuterated counterpart. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate these differences and further explore the potential of deuteration in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and pharmacodynamics of febuxostat under fasting conditions in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medscape.com [medscape.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. esschemco.com [esschemco.com]

- 8. researchgate.net [researchgate.net]

- 9. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A pharmacokinetic‐pharmacodynamic study of a single dose of febuxostat in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. Accurate and precise bioanalytical methods are the bedrock of reliable PK data, and the choice of an appropriate internal standard (IS) is a critical factor in achieving high-quality results. Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the "gold standard" for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2]

This technical guide provides an in-depth exploration of the role of deuterated standards in pharmacokinetic studies. It will detail their advantages over other types of internal standards, provide comprehensive experimental protocols for their use, and present quantitative data demonstrating their superior performance.

The Critical Role of Internal Standards in Bioanalysis

The primary function of an internal standard is to compensate for variability throughout the entire analytical process.[1] From sample collection and preparation to chromatographic separation and mass spectrometric detection, numerous steps can introduce errors. An ideal internal standard should mimic the behavior of the analyte of interest, thereby correcting for inconsistencies in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][3] While structural analogs have been used as internal standards, their physicochemical properties can differ significantly from the analyte, leading to inadequate compensation for these variables.[3]

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle modification results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[3] This near-identical behavior is the cornerstone of their superior performance in bioanalytical assays.

Advantages of Deuterated Standards

The use of deuterated internal standards offers several key advantages that contribute to more accurate, precise, and robust bioanalytical methods:

-

Compensation for Matrix Effects: The "matrix effect" is a major challenge in bioanalysis, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4] Because a deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects.[5] This allows for accurate normalization of the analyte's signal, leading to more reliable results.[5]

-

Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, added to the sample at the beginning of the workflow, experiences the same losses as the analyte. This ensures that the ratio of the analyte to the internal standard remains constant, even if the absolute recovery varies between samples.

-

Improved Accuracy and Precision: By effectively compensating for both matrix effects and variability in sample recovery, deuterated standards significantly enhance the accuracy and precision of the analytical method.[1][2] This is crucial for making confident decisions in drug development, such as dose selection and evaluation of drug-drug interactions.

-

Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of stable isotope-labeled internal standards in ensuring the quality and reliability of bioanalytical data.[4] The use of deuterated standards is often considered a best practice and can facilitate a smoother regulatory review process.

Quantitative Performance of Deuterated Standards

The theoretical advantages of deuterated standards are consistently supported by experimental data. The following tables summarize the improved accuracy and precision observed in bioanalytical methods when using a deuterated internal standard compared to a non-deuterated (analog) internal standard.

| Analyte | Internal Standard Type | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Reference |

| Kahalalide F | Structural Analog | 5 | -15.2 | 12.5 | [1] |

| 50 | -10.8 | 8.9 | [1] | ||

| 500 | -8.5 | 7.2 | [1] | ||

| Kahalalide F | Deuterated (SIL) | 5 | 1.2 | 6.8 | [1] |

| 50 | 0.5 | 4.1 | [1] | ||

| 500 | -0.3 | 3.5 | [1] | ||

| Everolimus | Structural Analog | 1.5 | -3.3 | 6.5 | [2] |

| 7.5 | -1.9 | 4.8 | [2] | ||

| 40 | -0.5 | 3.9 | [2] | ||

| Everolimus | Deuterated (d4) | 1.5 | -1.2 | 5.2 | [2] |

| 7.5 | 0.8 | 3.1 | [2] | ||

| 40 | 1.5 | 2.5 | [2] |

Table 1: Comparison of Accuracy and Precision with Deuterated vs. Non-Deuterated Internal Standards. This table clearly demonstrates the superior performance of deuterated internal standards in terms of both accuracy (closer to 0% bias) and precision (lower % coefficient of variation).

Experimental Protocols

The successful implementation of deuterated standards in pharmacokinetic studies relies on well-defined and validated experimental protocols. This section provides detailed methodologies for common sample preparation techniques.

Protein Precipitation

Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological matrices such as plasma.

Objective: To extract an analyte and its deuterated internal standard from a plasma sample by precipitating proteins with an organic solvent.

Materials:

-

Plasma sample

-

Analyte stock solution

-

Deuterated internal standard stock solution

-

Precipitation solvent (e.g., acetonitrile, methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Add a specific volume of the deuterated internal standard working solution to each sample, calibration standard, and quality control sample.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.[6]

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[7]

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Objective: To selectively extract an analyte and its deuterated internal standard from an aqueous biological matrix into an organic solvent.

Materials:

-

Biological fluid sample (e.g., plasma, urine)

-

Analyte stock solution

-

Deuterated internal standard stock solution

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Aqueous buffer (for pH adjustment, if necessary)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

Procedure:

-

Pipette a known volume of the biological sample into a clean tube.

-

Add the deuterated internal standard.

-

If necessary, add a buffer to adjust the pH of the sample to optimize the extraction of the analyte.

-

Add a specific volume of the immiscible organic extraction solvent.

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.[8]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte and internal standard from a liquid sample, while allowing interfering compounds to pass through.

Objective: To purify and concentrate an analyte and its deuterated internal standard from a complex biological matrix using a solid-phase extraction cartridge.

Materials:

-

Biological sample

-

Analyte stock solution

-

Deuterated internal standard stock solution

-

SPE cartridge with appropriate sorbent (e.g., C18, mixed-mode)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent(s)

-

Elution solvent

-

SPE manifold

Procedure:

-

Conditioning: Pass a volume of conditioning solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.[9]

-

Equilibration: Pass a volume of equilibration solvent (e.g., water or a buffer matching the sample's pH) through the cartridge to prepare the sorbent for sample loading.[9]

-

Sample Loading: Add the deuterated internal standard to the biological sample. Load the sample onto the conditioned and equilibrated SPE cartridge. The analyte and internal standard will be retained on the sorbent.

-

Washing: Pass one or more wash solvents through the cartridge to remove interfering compounds that are not strongly bound to the sorbent.

-

Elution: Pass a small volume of a strong elution solvent through the cartridge to desorb the analyte and internal standard. Collect the eluate.

-

The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualizing Bioanalytical Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: A simplified workflow for sample preparation using protein precipitation.

Caption: A general workflow for sample preparation using liquid-liquid extraction.

Caption: A typical workflow for sample preparation using solid-phase extraction.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies. Their ability to closely mimic the behavior of the analyte of interest provides unparalleled correction for the inherent variability of bioanalytical methods. This leads to significant improvements in accuracy, precision, and overall method robustness, ultimately resulting in higher quality pharmacokinetic data. While the initial investment in a custom-synthesized deuterated standard may be higher than for a structural analog, the long-term benefits of generating reliable and defensible data for critical drug development decisions are immeasurable. For researchers, scientists, and drug development professionals committed to the highest standards of bioanalytical excellence, the use of deuterated internal standards is a scientifically sound and regulatory-preferred approach.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. btrc-charity.org [btrc-charity.org]

- 7. benchchem.com [benchchem.com]

- 8. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Febuxostat in Human Plasma Using a Validated LC-MS/MS Method with Febuxostat-D9 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme crucial for the production of uric acid.[1][2] It is primarily used for the chronic management of hyperuricemia in patients with gout.[1][3] Accurate and reliable quantification of Febuxostat in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Febuxostat in human plasma, utilizing its deuterated analog, Febuxostat-D9, as the internal standard (IS). The method presented is simple, rapid, and suitable for high-throughput analysis.

Mechanism of Action

Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid in the purine metabolism pathway.[1][4] By blocking this enzyme, Febuxostat reduces the production of uric acid, thereby lowering its concentration in the blood.[1]

Caption: Mechanism of action of Febuxostat in the purine metabolism pathway.

Experimental Protocol

This protocol outlines the procedure for the quantification of Febuxostat in human plasma.

1. Materials and Reagents

-

Febuxostat (Reference Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Human Plasma (with K2-EDTA as anticoagulant)

-

Deionized Water

2. Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer was used.

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX API 4000 or equivalent

-

Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.9 µm)

3. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Febuxostat and Febuxostat-D9 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Febuxostat stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the Febuxostat-D9 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) by spiking blank human plasma with the appropriate amount of Febuxostat.

4. Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple and rapid technique for sample preparation.[7]

Caption: Experimental workflow for plasma sample preparation.

5. LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.9 µm |

| Mobile Phase A | 0.1% Formic Acid in Water[2][8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2][8] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | 3.0 minutes |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.00 | 20 |

| 0.50 | 20 |

| 1.50 | 95 |

| 2.50 | 95 |

| 2.51 | 20 |

| 3.00 | 20 |

Table 3: Mass Spectrometer Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| IonSpray Voltage | -4500 V |

| Temperature | 550 °C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Table 4: MRM Transitions and Compound Parameters

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |

| Febuxostat | 315.1[9] | 271.0[9] | -60 | -10 | -25 | -12 |

| Febuxostat-D9 | 324.3[8] | 280.3[8] | -60 | -10 | -25 | -12 |

Method Validation and Performance

The method was validated according to regulatory guidelines.

1. Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 2000 ng/mL in human plasma. The correlation coefficient (r²) was consistently ≥ 0.99.

2. Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples.

Table 5: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |

| LQC | 3.0 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |

| MQC | 150 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |

| HQC | 1500 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |

3. Recovery and Matrix Effect

The extraction recovery of Febuxostat was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.

-

Extraction Recovery: The mean extraction recovery for Febuxostat was >85% across all QC levels.[9]

-

Matrix Effect: No significant matrix effect was observed.

4. Stability

Febuxostat was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer storage (-20°C and -70°C), and after multiple freeze-thaw cycles.

Conclusion

This application note describes a highly sensitive, specific, and rapid LC-MS/MS method for the quantification of Febuxostat in human plasma using Febuxostat-D9 as an internal standard. The simple protein precipitation extraction procedure and short chromatographic run time make this method suitable for high-throughput analysis in a clinical or research setting. The method has been successfully validated and can be reliably applied to pharmacokinetic and bioequivalence studies of Febuxostat.

References

- 1. What is the mechanism of Febuxostat? [synapse.patsnap.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openaccesspub.org [openaccesspub.org]

Validated UPLC-MS/MS Protocol for the Quantification of Febuxostat in Human Plasma

Application Note

This document provides a detailed protocol for the quantification of Febuxostat in human plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This protocol is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

Febuxostat is a non-purine, selective inhibitor of xanthine oxidase, which is prescribed for the management of hyperuricemia in patients with gout. Accurate and reliable quantification of Febuxostat in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This UPLC-MS/MS method offers high sensitivity, selectivity, and throughput for the determination of Febuxostat concentrations in a biological matrix.

Experimental Protocols

Materials and Reagents

-

Febuxostat reference standard

-

Febuxostat-d7 or other suitable internal standard (IS)

-

HPLC grade acetonitrile, methanol, and methyl tertiary butyl ether (MTBE)

-

Formic acid and ammonium formate (analytical grade)

-

Human plasma (K3EDTA as anticoagulant)

-

Deionized water

Sample Preparation

Two primary methods for plasma sample preparation are prevalent: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).

2.2.1. Liquid-Liquid Extraction (LLE) Protocol [1][2][3]

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (e.g., Febuxostat-d7).

-

Add 100 µL of 0.1% formic acid.[2]

-

Add 2.0 mL of extraction solvent (e.g., methyl tertiary butyl ether or diethyl ether).[2][3]

-

Vortex the mixture for 10 minutes.[2]

-

Centrifuge at 4000 rpm for 5 minutes at 20°C.[2]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]

-

Reconstitute the dried residue with 1000 µL of the mobile phase and vortex briefly.[2]

-

Transfer the reconstituted sample to an autosampler vial for injection.

2.2.2. Protein Precipitation (PP) Protocol [4]

-

Pipette 250 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution.

-

Add 100 µL of 0.1% formic acid (5% v/v).[4]

-

Add 1 mL of acetonitrile to precipitate the plasma proteins.[4]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 4000 rpm for 20 minutes.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[4]

-

Reconstitute the residue with 500 µL of the mobile phase.[4]

-

Transfer the reconstituted sample to an autosampler vial for injection.

UPLC-MS/MS Instrumentation and Conditions

The following tables summarize the typical UPLC and MS/MS parameters used in validated methods.

Table 1: UPLC Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1][5] | Ascentis Express C18 (50 x 4.6 mm, 3.5 µm)[2] | Zorbax C18[3] |

| Mobile Phase | 0.1% Formic acid and Acetonitrile (25:75 v/v)[1][5] | 10 mM Ammonium formate and Acetonitrile (20:80 v/v)[2] | 5 mM Ammonium formate and Acetonitrile (40:60 v/v)[3] |

| Flow Rate | Isocratic | 0.8 mL/min[2] | 0.5 mL/min[3] |

| Injection Volume | 5 µL | Not specified | Not specified |

| Column Temperature | Not specified | Not specified | Not specified |

| Run Time | 1.5 min[1][5] | Not specified | 5.0 min[3] |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Ionization Mode | Positive ESI[2] | Negative ESI[6] | Positive ESI[3] |

| MRM Transition (Febuxostat) | m/z 317.1 → 261.1[2][3] | m/z 315.1 → 271.0[6] | m/z 317.1 → 261.1[3] |

| MRM Transition (IS - Febuxostat-d7) | m/z 324.2 → 262.1[2][3] | Not Applicable | m/z 324.2 → 262.1[3] |

| MRM Transition (IS - Indomethacin) | Not Applicable | m/z 356.1 → 312.0[6] | Not Applicable |

| Ion Spray Voltage | 5500 V[2] | -4500 V[6] | Not specified |

| Source Temperature | 500°C[2] | 500°C[6] | Not specified |

| Declustering Potential | 45 V[2] | Not specified | Not specified |

| Collision Energy | 28 V[2] | Not specified | Not specified |

Quantitative Data Summary

The following tables present a summary of the quantitative validation parameters from various published methods.

Table 3: Linearity and Sensitivity

| Parameter | Method 1 | Method 2 | Method 3 |

| Linear Range (ng/mL) | 1.00 - 8000.00[2] | 50 - 6000[6] | 1 - 6000[3] |

| Correlation Coefficient (r²) | ≥ 0.9850[2] | Not specified | > 0.99[3] |

| LLOQ (ng/mL) | 1.00[2] | 50[6] | 1[3] |

| LOD (ng/mL) | Not specified | 2.5[6] | Not specified |

Table 4: Precision and Accuracy

| Parameter | Method 1 | Method 2 | Method 3 |

| Intra-day Precision (%CV) | 2.64 - 3.88[2] | ≤ 7.1[6] | 1.29 - 9.19[3] |

| Inter-day Precision (%CV) | 2.76 - 8.44[2] | ≤ 7.1[6] | 2.85 - 7.69[3] |

| Intra-day Accuracy (%) | 97.33 - 99.05[2] | Not specified | Not specified |

| Inter-day Accuracy (%) | 100.30 - 103.19[2] | Not specified | Not specified |

Table 5: Recovery and Stability

| Parameter | Method 1 | Method 2 |

| Mean Recovery (%) | 100.9 - 106.5[1][5] | > 87[6] |

| Freeze-Thaw Stability | Stable for five cycles at -80°C[7] | Not specified |

| Long-Term Stability | Stable for 12 months at -80°C[7] | Not specified |

Experimental Workflow Diagram

References